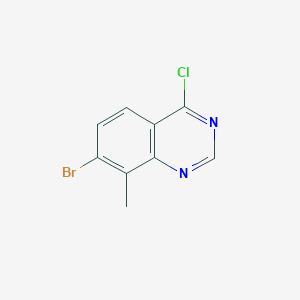

7-Bromo-4-chloro-8-methylquinazoline

Descripción general

Descripción

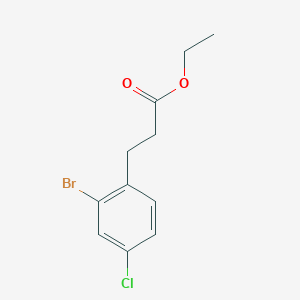

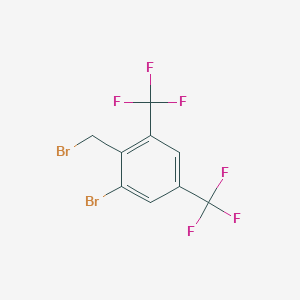

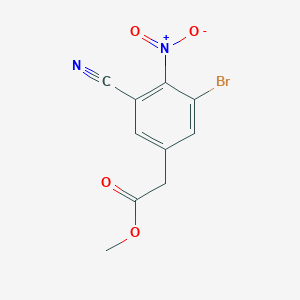

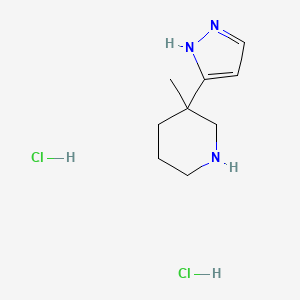

7-Bromo-4-chloro-8-methylquinazoline is a chemical compound with the molecular formula C9H6BrClN2 . It is used as a reactant in the preparation of N1-(5-(heterocyclyl)-thiazol-2-yl)-3-(4-trifluoromethylphenyl)-1,2-propanediamines as AKT/PKB inhibitors for cancer treatment .

Synthesis Analysis

Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research . The first quinazoline derivative was synthesized by Griess et al. in 1869 through a condensation reaction .Molecular Structure Analysis

The 7-bromo-4-chloro-8-methylquinazoline molecule contains a total of 19 atoms. There are 6 Hydrogen atoms, 9 Carbon atoms, 2 Nitrogen atoms, 1 Chlorine atom, and 1 Bromine atom . It contains total 20 bonds; 14 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 Pyrimidine .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Bromo-4-chloro-8-methylquinazoline include a molecular weight of 257.52 g/mol . The compound appears as a yellow powder . More specific properties such as boiling point, melting point, and density are not found in the search results.Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- 7-Bromo-4-chloro-8-methylquinazoline is a compound that has been synthesized as part of studies on infectious diseases. The synthesis involves a condensation between beta-keto esters and 4-bromoaniline and a cyclization process known as the Knorr reaction (Wlodarczyk et al., 2011).

Catalytic Actions

- 4-Chloroquinazolines, closely related to 7-Bromo-4-chloro-8-methylquinazoline, have been studied for their catalytic actions, especially in reactions involving aromatic aldehydes. These studies have shed light on the replacement of the chlorine atom in quinazolines with aroyl groups, leading to the formation of 4-aroylquinazolines (Miyashita et al., 1992).

Biological Activities

- Research on quinazoline derivatives, which include 7-Bromo-4-chloro-8-methylquinazoline, has focused on their biological activities. For instance, studies on the antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities of 3-amino-2-methylquinazoline/6-bromo-2-methylquinazoline-4(3H)-ones have revealed significant biological effects (Sahu et al., 2008).

Antitumor Properties

- Halogen-substituted quinolines, which include compounds similar to 7-Bromo-4-chloro-8-methylquinazoline, have been synthesized and evaluated for their potential antitumor properties. These studies indicate the significant activity of these compounds against various types of murine leukemias (Lin & Loo, 1978).

Hypotensive Effects

- Research has also been conducted on quinazolinone derivatives for their potential as hypotensive agents. The studies involve synthesis and evaluation of various substituted quinazolinones, demonstrating their efficacy in blood pressure reduction (Kumar et al., 2003).

Safety And Hazards

Propiedades

IUPAC Name |

7-bromo-4-chloro-8-methylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2/c1-5-7(10)3-2-6-8(5)12-4-13-9(6)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGVIICZEECULSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=CN=C2Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-4-chloro-8-methylquinazoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

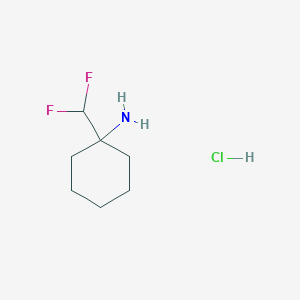

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-Ethyl (7-amino-6,7,8,9-tetrahydro-pyrido-[1,2-a]indol-10-yl)acetate hydrochloride](/img/structure/B1449580.png)

![4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine hydrochloride](/img/structure/B1449581.png)

![2-(5-Fluoropyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1449592.png)